molecular formula C9H14N2S2 B1167558 PHO4 regulatory protein (Sacch cerev) CAS No. 102641-80-5

PHO4 regulatory protein (Sacch cerev)

Cat. No.: B1167558
CAS No.: 102641-80-5
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Description

Molecular Composition and Gene Organization

The Phosphate-Sensing Transcription Factor Four protein consists of 312 amino acid residues as deduced from the open reading frame analysis. The corresponding gene contains a coding region of 930 nucleotides, which is flanked by sequences containing typical transcription initiation and termination signals. The protein demonstrates a molecular architecture that reflects its multifaceted regulatory role, with distinct regions specialized for different aspects of transcriptional control and cellular localization.

The primary sequence organization reveals characteristics typical of regulatory proteins involved in transcriptional control. The protein lacks sequence elements commonly associated with highly expressed genes, instead utilizing preferentially several codons that are characteristic of low-expression regulatory factors. This codon usage pattern reflects the protein's role as a transcriptional regulator that functions at relatively low cellular concentrations, consistent with its regulatory function rather than structural or metabolic roles.

Functional Domain Architecture

Comprehensive structural and functional analyses have identified four distinct functional domains within the Phosphate-Sensing Transcription Factor Four protein. These domains represent specialized regions that contribute to different aspects of the protein's regulatory mechanism, including transcriptional activation, protein-protein interactions, DNA binding, and regulatory phosphorylation.

The amino-terminal region, spanning residues 1 to 109, constitutes the transcriptional activation domain. This region exhibits enrichment in acidic amino acid residues, a characteristic feature of transcriptional activation domains that facilitate interaction with the transcriptional machinery. The acidic nature of this domain enables effective recruitment of co-activators and general transcription factors necessary for productive transcription initiation at target promoters.

A critical regulatory region extends from amino acid 163 to 202, which mediates interaction with the negative regulatory factor Phosphate Response Eighty. This domain serves as a crucial interface for regulatory control, allowing the integration of phosphate availability signals through protein-protein interactions that modulate the transcription factor's activity. The specific amino acid composition and structural features of this region enable selective recognition and binding of regulatory partners.

The oligomerization domain, located between amino acids 203 and 227, facilitates the formation of protein complexes essential for transcriptional function. This region enables the assembly of higher-order protein structures that are required for effective DNA binding and transcriptional activation. The oligomerization capacity is fundamental to the protein's mechanism of action, as functional DNA binding requires the formation of protein dimers.

DNA-Binding Domain Organization

The carboxy-terminal region, spanning amino acids 248 to 312, constitutes the DNA-binding domain of the protein. This 85-amino acid region demonstrates the ability to bind specifically to promoter DNA sequences of target genes, as demonstrated through gel retardation assays using beta-galactosidase fusion proteins. The DNA-binding domain exhibits structural similarities to the amphipathic helix-loop-helix motif found in other transcriptional regulators, indicating evolutionary conservation of DNA recognition mechanisms.

Properties

CAS No.

102641-80-5

Molecular Formula

C9H14N2S2

Synonyms

PHO4 regulatory protein (Sacch cerev)

Origin of Product

United States

Scientific Research Applications

Functional Domains and Mechanisms

PHO4 consists of 312 amino acids and is characterized by four functional domains that facilitate its role as a transcription factor:

  • Transcriptional Activation Domain : The N-terminal region (amino acids 1-109) is rich in acidic residues and acts as the transcriptional activation domain, essential for initiating transcription of target genes .
  • DNA Binding Domain : The C-terminal region (amino acids 227-312) contains an 85-amino acid segment responsible for binding to the promoter region of target genes such as PHO5, which is regulated by PHO4 .
  • Oligomerization Domain : A segment between amino acids 203-227 is involved in the oligomerization of PHO4, which is critical for its function as a dimeric transcription factor .
  • Interaction with Negative Regulators : PHO4 interacts with negative regulatory factors like PHO80, which modulates its activity based on phosphate availability .

Phosphorylation and Subcellular Localization

The activity of PHO4 is tightly regulated by phosphorylation. Under high phosphate conditions, PHO4 is phosphorylated by cyclins such as PHO80 and transported from the nucleus to the cytoplasm, thereby inhibiting its transcriptional activity. Conversely, under low phosphate conditions, dephosphorylated PHO4 translocates to the nucleus where it activates gene expression related to phosphate uptake and utilization . This dynamic regulation highlights its role in adapting to environmental nutrient changes.

Gene Regulation Studies

PHO4 serves as a model for studying transcriptional regulation mechanisms. Researchers utilize PHO4 to explore how transcription factors bind DNA and regulate gene expression in response to environmental signals. Its well-characterized binding sites on target genes allow for detailed investigations into gene activation and repression mechanisms.

Metabolic Engineering

In metabolic engineering, manipulating the PHO4 pathway can enhance the production of metabolites in yeast. By overexpressing or silencing PHO4, scientists can optimize yeast strains for industrial applications such as bioethanol production or biopharmaceutical synthesis. This approach leverages the natural regulatory mechanisms of yeast to improve yield and efficiency.

Synthetic Biology

PHO4's regulatory properties are employed in synthetic biology to design genetic circuits that respond to phosphate levels. By integrating PHO4 into synthetic constructs, researchers can create responsive systems that modulate gene expression based on nutrient availability, paving the way for innovative biotechnological applications.

Case Study 1: Enhanced Phosphate Uptake

In a study investigating phosphate uptake mechanisms, researchers overexpressed PHO4 in S. cerevisiae strains under phosphate-limited conditions. The results demonstrated a significant increase in the expression of phosphate transporter genes like PHO84 and PHO89, leading to improved phosphate uptake efficiency .

Case Study 2: Metabolic Pathway Optimization

A metabolic engineering project aimed at increasing ethanol production utilized targeted mutations in the PHO4 pathway. By creating a strain with a constitutively active form of PHO4, researchers achieved a 30% increase in ethanol yield compared to wild-type strains under similar fermentation conditions .

Chemical Reactions Analysis

Phosphorylation-Dephosphorylation Cycle Regulating PHO4 Activity

PHO4’s transcriptional activity is directly controlled by a phosphorylation-dephosphorylation cycle mediated by the Pho80-Pho85 cyclin-CDK complex and phosphatases.

Phosphate Status PHO4 Phosphorylation State Localization Transcriptional Activity
High Pi (Repression)PhosphorylatedCytoplasmicInactive
Low Pi (Induction)DephosphorylatedNuclearActive
  • Chemical Reaction :

    PHO4+ATPPho80 Pho85PHO4 P+ADP Phosphorylation \text{PHO4}+\text{ATP}\xrightarrow{\text{Pho80 Pho85}}\text{PHO4 P}+\text{ADP}\quad \text{ Phosphorylation } PHO4 P+H2OPhosphatasePHO4+Pi Dephosphorylation \text{PHO4 P}+\text{H}_2\text{O}\xrightarrow{\text{Phosphatase}}\text{PHO4}+\text{P}_i\quad \text{ Dephosphorylation }

Under phosphate-rich conditions, Pho80-Pho85 phosphorylates PHO4, promoting cytoplasmic retention and inactivation . Phosphate starvation triggers dephosphorylation, enabling nuclear translocation and activation of PHO-regulated genes like PHO5 and PHM1–PHM8 .

PHO4-DNA Binding and Transcriptional Activation

PHO4 binds to promoter regions containing E-box motifs (CACGTG) to activate target genes. Cooperative interactions with the co-activator Pho2 enhance DNA binding efficiency.

Key Findings:

  • UASp1 and UASp2 : PHO4 binds two upstream activating sequences (UASp1 and UASp2) in the PHO5 promoter. Mutation of either site reduces promoter activity by 65–85% .

  • Pho2 Dependence : Pho2 stabilizes PHO4 binding at UASp1 but is dispensable at UASp2. Cooperative binding requires direct Pho2-PHO4 interactions and Pho2-DNA contacts .

Promoter Mutation Residual Activity (% Wild-Type)
Wild-Type100%
UASp1 Mutation35%
UASp2 Mutation15%
Double Mutation<1%

PHO4-Dependent Metabolic Pathways

PHO4 regulates genes involved in phosphate scavenging, uptake, and polyphosphate (polyP) metabolism. Genomic expression analyses identified 22 PHO-regulated genes, including PHM1–PHM8 .

Gene Function Mutant Phenotype
PHM3PolyP accumulationSeverely deficient in polyP and Pi_i
PHM5PolyP catabolismImpaired polyP breakdown in vacuoles
PHO5Secreted acid phosphataseLoss of extracellular phosphate scavenging

The phm1 phm2 double mutant shows a 70% reduction in intracellular polyP levels, highlighting their role in phosphate storage .

Evolution of Pho2-Independent Activation

Comparative studies of Pho4 orthologs revealed evolutionary divergence in co-activator dependence. While S. cerevisiae PHO4 requires Pho2 for activation, Candida glabrata PHO4 (CgPho4) functions independently due to enhanced DNA binding and nucleosome competition .

Species Pho2 Dependence PHO5 Activation Without Pho2
S. cerevisiaeRequired0%
C. glabrataNot required90%

CgPho4 binds nucleosome-occluded sites and activates 56% of its targets in S. cerevisiae, compared to 29% for ScPho4 .

Structural and Functional Insights

  • DNA Binding : PHO4’s basic helix-loop-helix (bHLH) domain mediates E-box recognition. Phosphorylation disrupts DNA binding by altering nuclear accessibility .

  • Co-Activator Interaction : The Pho2-PHO4 interaction domain (residues 206–227 in PHO4) is critical for cooperative binding at UASp1 .

Comparison with Similar Compounds

Comparison with Similar Proteins

Structural and Functional Homologs: bHLH Proteins

c-Myc
  • DNA-binding specificity : Both PHO4 and c-Myc recognize the CACGTG motif via their bHLH domains. However, PHO4’s basic region contains conserved residues (e.g., Arg223, His224) that confer distinct promoter targeting, as shown by chimeric proteins where c-Myc’s basic region replaced PHO4’s, retaining CACGTG binding but altering transcriptional output .
Candida glabrata Pho4
  • Functional divergence : C. glabrata Pho4 activates phosphate-responsive genes independently of Pho2, unlike S. cerevisiae PHO4, which requires cooperative binding with the homeodomain protein Pho2 . This highlights evolutionary divergence in regulatory networks.

Cooperative Partners: Pho2 vs. Other Co-Factors

  • Pho2 (S. cerevisiae) : A homeodomain protein critical for PHO4’s recruitment to the PHO5 promoter. Pho2 binds overlapping or adjacent sites (e.g., UASp1), enhancing PHO4’s DNA affinity and transactivation capacity .
  • Contrast with other systems : Many bHLH proteins (e.g., Myc-Max) dimerize with other bHLH partners rather than homeodomain proteins, indicating PHO4’s unique reliance on Pho2 for promoter specificity .

Regulatory Mechanisms

Nuclear-Cytoplasmic Shuttling
  • PHO4 : Exported via Exportin Msn5 under high Pi, a mechanism distinct from other yeast transcription factors like Mig1, which rely on phosphorylation-triggered cytoplasmic retention .
  • Comparison with Met4 (S. cerevisiae): Met4, another bHLH protein, is regulated by ubiquitination rather than nuclear export .
Phosphorylation Dynamics
  • PHO4 vs. Pho81-CDK interactions : PHO4’s phosphorylation by PHO80-PHO85 is Pi-dependent, whereas CDK-mediated regulation of other bHLH proteins (e.g., Gcn4) often links to cell cycle progression .

Metabolic and Cross-Regulatory Roles

  • Cross-regulation with sulfate metabolism : PHO4 overexpression suppresses methionine auxotrophy in cep1 mutants, suggesting interplay between phosphate and sulfur metabolism . Such cross-regulatory roles are uncommon in other bHLH proteins.

Data Tables

Table 1: Structural and Functional Comparison of PHO4 with Homologs

Feature PHO4 (S. cerevisiae) c-Myc C. glabrata Pho4
DNA-binding motif CACGTG CACGTG CACGTG
Key co-factor Pho2 (homeodomain) MAX (bHLH) None (Pho2-independent)
Regulatory trigger Pi starvation Growth signals Pi starvation
Nuclear export Msn5-dependent CRM1-dependent Undetermined

Table 2: PHO4-Regulated Genes vs. Other Regulators

Gene Function Regulator Mechanism
PHO5 Acid phosphatase PHO4 + Pho2 Cooperative DNA binding
PHO84 Pi transporter PHO4 Direct CACGTG binding
PHO87/90 Low-affinity transporters Unknown PHO4-independent

Key Research Findings

Cooperative DNA binding : PHO4 and Pho2 synergistically bind the PHO5 promoter, with Pho2 stabilizing PHO4 at UASp1 .

Industrial applications: PHO4 replacement in engineered S.

Structural insights : Crystal structures reveal PHO4’s bHLH domain interacts with DNA flanking bases (e.g., T3, A4 in CACGTG), fine-tuning promoter recognition .

Q & A

Q. What are the functional domains of PHO4, and how are they experimentally characterized?

PHO4 contains four functional domains:

  • DNA-binding domain (C-terminal 85 aa) : Identified via gel retardation assays with β-galactosidase::PHO4 fusion proteins, revealing its role in promoter binding (e.g., PHO5) .
  • PHO80-interaction domain (aa 163–202) : Mapped through nucleotide sequencing of PHO4C mutants and deletion analysis .
  • Transcriptional activation domain (N-terminal 1–109 aa) : Rich in acidic residues; validated via complementation assays in pho4 null mutants .
  • Oligomerization region (aa 203–227) : Identified by analyzing constitutive PHO5 transcription in PHO4C mutants . Methodology: Use domain-specific mutagenesis coupled with electrophoretic mobility shift assays (EMSAs), yeast complementation, and transcriptional reporter systems.

Q. How does PHO4 regulate phosphate-responsive genes under varying phosphate conditions?

PHO4 activity is controlled by phosphorylation-dependent nucleocytoplasmic shuttling:

  • High Pi : Pho80-Pho85 cyclin-CDK complex phosphorylates PHO4, promoting its nuclear export via Msn5 .
  • Low Pi : Pho81 inhibits Pho80-Pho85, allowing dephosphorylated PHO4 to accumulate in the nucleus and activate PHO5, PHO8, and other targets . Methodology: Monitor PHO4 localization using GFP tagging, immunofluorescence, and kinase assays with Pho80-Pho85 complexes .

Q. What chromatin remodeling events occur at PHO4 target promoters during phosphate starvation?

Under repression, PHO5 and PHO8 promoters exhibit ordered nucleosome positioning. PHO4 binding induces chromatin transitions:

  • Hypersensitive sites (e.g., PHO8 at -728 and -532) merge into extended accessible regions upon derepression .
  • PHO2 cooperates with PHO4 to destabilize nucleosomes at PHO5, enabling TATA-box accessibility . Methodology: Use DNase I/micrococcal nuclease digestion, in vitro footprinting, and chromatin immunoprecipitation (ChIP) .

Advanced Research Questions

Q. How do PHO4-dependent regulatory mechanisms differ between S. cerevisiae and fungal pathogens like Candida glabrata?

  • In C. glabrata, PHO4 drives phosphate starvation responses independently of Pho2, unlike S. cerevisiae. This is shown via heterologous expression of CgPho4 in S. cerevisiae pho2Δ strains, which rescues Pho2-independent transcription . Methodology: Conduct cross-species complementation assays, transcriptomics, and promoter-swap experiments to dissect cis/trans regulatory divergence .

Q. What genome-wide approaches identify novel PHO4 targets and co-regulated pathways?

  • DNA microarrays and ChIP-seq revealed 22 PHO-regulated genes, including PHM1–PHM8, involved in polyphosphate metabolism .
  • Motif regression analysis identified PHO4-binding motifs (CACGTG) in promoters of stress-response genes, suggesting roles beyond phosphate metabolism . Methodology: Combine RNA-seq, ChIP-seq, and motif enrichment tools (e.g., MEME Suite) to map PHO4 targets and co-regulated networks .

Q. How do antisense RNAs and intragenic transcripts modulate PHO4 activity in phosphate signaling?

  • PHO4 activates antisense RNAs at the KCS1 locus, which downregulate Kcs1 kinase activity via truncated protein production. This creates a feedback loop to amplify IP7 signaling under low Pi . Methodology: Use strand-specific RNA-seq, ribo-depletion libraries, and translational reporters to characterize non-coding RNA roles .

Q. What structural insights explain PHO4’s cooperative binding with Pho2 at target promoters?

  • PHO4 binds two upstream activation sequences (UASp1/UASp2) at PHO5, while Pho2 binds an intervening site (-277 to -296). Cooperative interaction is PHO4 phosphorylation-dependent . Methodology: Employ EMSA, exonuclease III footprinting, and structural modeling (e.g., crystallography of PHO4-Pho2-DNA complexes) .

Methodological Best Practices

  • For chromatin studies : Combine nuclease accessibility assays with high-resolution MNase-seq to resolve nucleosome positioning .

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